1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose

Anesthetic potency α vs β anomer laboratory animal anesthesia

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose, commonly designated α-chloralose (also referenced under CAS 15879-93-3, with CAS 14798-36-8 representing the specific (R)-stereoisomer), is a chlorinated acetal derivative of D-glucose formed by condensation of anhydrous glucose with trichloroacetaldehyde (chloral) under acid catalysis. This bicyclic glucofuranose derivative (molecular formula C₈H₁₁Cl₃O₆, MW 309.52 g/mol) exists as one of two anomeric forms, the other being β-chloralose (CAS 16376-36-6), and is distinguished by its (R)-configuration at the trichloroethylidene acetal carbon.

Molecular Formula C8H11Cl3O6
Molecular Weight 309.5 g/mol
CAS No. 14798-36-8
Cat. No. B11931367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose
CAS14798-36-8
Molecular FormulaC8H11Cl3O6
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESC(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O
InChIInChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1
InChIKeyOJYGBLRPYBAHRT-ZMKYHYQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose (α-Chloralose, CAS 14798-36-8): Compound Identity and Core Characteristics for Procurement Evaluation


1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose, commonly designated α-chloralose (also referenced under CAS 15879-93-3, with CAS 14798-36-8 representing the specific (R)-stereoisomer), is a chlorinated acetal derivative of D-glucose formed by condensation of anhydrous glucose with trichloroacetaldehyde (chloral) under acid catalysis [1]. This bicyclic glucofuranose derivative (molecular formula C₈H₁₁Cl₃O₆, MW 309.52 g/mol) exists as one of two anomeric forms, the other being β-chloralose (CAS 16376-36-6), and is distinguished by its (R)-configuration at the trichloroethylidene acetal carbon. The compound appears as a white to off-white crystalline powder with a melting range of 176–182 °C, specific optical rotation [α]²⁰/D of +17° ± 2° (c = 2, 95% ethanol), and limited aqueous solubility of 0.44 g/100 mL at 15 °C . Its dual-use profile spans both rodenticide/avicide applications (effective below 15 °C ambient temperature) and as a long-duration, cardiovascular-sparing anesthetic for laboratory animals in neuroscience and cardiovascular physiology research [2].

Why Generic Chloralose Substitution Fails: The α-Chloralose vs. β-Chloralose Differentiation Defines Safety and Efficacy


Chloralose as a generic term describes a mixture of α- and β-anomers produced during the condensation of glucose with chloral. These two stereoisomers are pharmacologically antagonistic: α-chloralose possesses the anesthetic and GABAergic activity that defines the compound's research and rodenticide utility, while β-chloralose is not only devoid of anesthetic action but is independently toxic and convulsant [1]. Consequently, substitution with an uncontrolled or poorly specified chloralose mixture — or worse, confusion with the structurally related precursor chloral hydrate — introduces an unquantified β-anomer burden that directly compromises experimental reproducibility, animal welfare, and regulatory compliance. Evidence summarized by the GV-SOLAS Committee on Anaesthesia explicitly mandates that only α-chloralose with defined, minimal β-anomer content may be used for laboratory animal anesthesia; any mixture of unknown α/β proportion must not be administered [2]. The quantitative evidence below establishes precisely where and by what magnitude these differences manifest.

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Anesthetic Potency: α-Chloralose Is 25-Fold More Potent Than β-Chloralose in Laboratory Animal Studies

The anesthetic potential of α-chloralose exceeds that of β-chloralose by a factor of 25, as documented by the GV-SOLAS Committee on Anaesthesia based on consolidated literature evidence (Monroe et al., 1963; Winters and Spooner, 1966). This large magnitude difference means that β-chloralose contamination even at modest levels materially degrades the effective anesthetic dose and introduces convulsant activity [1]. In contrast, β-chloralose itself is not considered to possess any anesthetic effect but does exhibit substantial toxic and convulsive potential [2]. This pharmacological dichotomy — anesthetic activity residing exclusively in the α-isomer — makes the anomeric purity specification the single most critical procurement parameter for this compound.

Anesthetic potency α vs β anomer laboratory animal anesthesia pharmacological differentiation

GABAA Receptor Modulation: α-Chloralose Is a Potent Positive Allosteric Modulator (EC50 = 49 μM); β-Chloralose Is Pharmacologically Inactive

In a rigorous comparative study using Xenopus laevis oocytes expressing human recombinant GABAA receptors (α1β1γ2L subunits), α-chloralose produced concentration-dependent potentiation of GABA-induced chloride currents with an EC50 of 49 μM and a maximal potentiation of 239% of control. At 100 μM, α-chloralose increased GABA affinity 5-fold with a small (17%) increase in efficacy [1]. Critically, the binding site for α-chloralose on the GABAA receptor complex was shown to be distinct from benzodiazepine, neurosteroid, and barbiturate sites, indicating a unique allosteric mechanism among clinical anesthetics [1]. In direct contrast, β-chloralose — the structural isomer — is completely inactive at both GABAA and glycine receptors and does not antagonize the actions of α-chloralose [2]. This stark functional dichotomy between two stereoisomers sharing identical molecular formula and connectivity constitutes one of the most dramatic structure-activity relationships among anesthetic agents. For comparison, chloral hydrate (the hydrolytic precursor) and trichloroethanol also augment GABA-induced currents but through less well-characterized mechanisms [1].

GABAA receptor allosteric modulation structure-activity relationship anesthetic mechanism

Cardiovascular Stability in Large-Animal Models: α-Chloralose Avoids the Vasodilatory and Coagulopathic Confounds of Isoflurane in Swine Pulmonary Embolism

In a direct head-to-head comparison in an anesthetized swine model of acute pulmonary embolism (PE), Beam et al. (2015) demonstrated quantifiable superiority of α-chloralose over isoflurane across multiple hemodynamic endpoints. At baseline, α-chloralose-anesthetized swine (n = 6) showed lower heart rate and cardiac output with higher SpO₂, end-tidal CO₂, and mean arterial pressure compared to isoflurane (n = 9). After PE induction, the α-chloralose group exhibited a significantly lower heart rate (63 ± 10 bpm vs 116 ± 15 bpm), higher SpO₂ (98% ± 3% vs 95% ± 1%), higher end-tidal CO₂ (35 ± 4 vs 32 ± 5 mmHg), and higher systolic blood pressure (121 ± 8 vs 104 ± 20 mmHg) [1]. The survival outcome was stark: 0 of 6 animals died under α-chloralose anesthesia, compared with 2 of 9 under isoflurane. Critically, isoflurane was associated with widely variable fibrinogen and activated partial thromboplastin time — a coagulopathic confound that α-chloralose avoided entirely [1]. All α-chloralose-anesthetized swine survived with sustained pulmonary hypertension and right ventricular dilation-associated cardiac injury without the confounding vasodilatory or coagulatory effects of isoflurane. These data establish that for cardiovascular research models where autonomic reflex integrity and absence of vasodilatory/coagulopathic confounds are required, α-chloralose provides a physiologically cleaner platform.

cardiovascular physiology pulmonary embolism model isoflurane comparison swine anesthesia hemodynamic stability

β-Anomer Content as a Binary Quality Gate: Regulatory and Pharmacological Rationale for Specifying α-Chloralose Purity in Procurement

The β-anomer content of commercial α-chloralose is not merely a chemical purity metric — it is a functional safety and efficacy determinant. GV-SOLAS (2016) explicitly states that a mixture with unknown or low proportions of α-chloralose named 'chloralose' must not be administered to animals for anesthesia, and that only the α-isomer may be used under defined conditions [1]. This regulatory guidance is grounded in the pharmacological evidence that β-chloralose is convulsant and toxic at doses where α-chloralose is anesthetic. Commercial α-chloralose products are therefore specified with a maximum β-anomer content: Sigma-Aldrich lists 'mixture of isomers of ~85% α-chloralose; ~15% β-chloralose' for some grades, while research-grade products from Thermo Fisher specify 'α-Chloralose, 98+%, beta anomer ca 20%' and higher-purity grades achieve β-anomer content as low as ~5% . The specific optical rotation ([α]²⁰/D +17° ± 2° in ethanol) serves as a rapid confirmatory test for α-anomer identity and approximate purity . For the target compound specifically designated as (R)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose (CAS 14798-36-8), this identifies the stereochemically defined α-anomer, distinguishing it from the racemic or mixed chloralose products that carry higher toxicological risk and reduced anesthetic reliability.

anomeric purity β-chloralose specification quality control regulatory compliance procurement specification

Duration of Anesthesia: α-Chloralose Provides 8–10 Hours of Stable Anesthesia with Preserved Autonomic Reflexes, Differentiating It from Shorter-Acting Alternatives

α-Chloralose provides a uniquely long duration of stable anesthesia — 8 to 10 hours following a single intravenous bolus infusion, with multi-hour maintenance possible via continuous infusion (e.g., 30 mg/kg/h) — while preserving cardiovascular and respiratory reflexes, a combination not achieved by most alternatives [1]. In comparison, isoflurane requires continuous inhalation delivery with minute-by-minute titration, produces undesirable vasodilation, and depresses autonomic reflexes including baroreceptor responses [2]. Urethane, another long-duration anesthetic (6+ hours), carries carcinogenic risk for personnel and is increasingly restricted. The GV-SOLAS guidance confirms that α-chloralose is specifically indicated for 'physiological experiments studying the neuronal control of circulation and respiration' because many autonomous reflexes remain intact, and for 'prolonged neuroscientific measurements, as well as magnetic resonance imaging in rare instances' [1]. This extended duration with reflex preservation is particularly critical for fMRI studies of neurovascular coupling, where robust metabolic and hemodynamic responses to functional stimulation are required and where isoflurane has been shown to abolish these responses [3]. Notably, the Storer et al. (1997) method using 2-hydroxypropyl-β-cyclodextrin complexation enables room-temperature solubility and prolonged stable anesthesia for 24–36 hour electrophysiological and Fos expression studies — an experimental window unachievable with gaseous anesthetics [4].

anesthesia duration autonomic reflexes long-term recording neuroscience protocols

Rodenticide Temperature Specificity: α-Chloralose Is Uniquely Effective Below 15 °C, Contrasting with Anticoagulant Rodenticides

α-Chloralose possesses a distinctive temperature-dependent rodenticide mechanism that differentiates it from all major anticoagulant rodenticide classes (e.g., warfarin, bromadiolone, difenacoum). Its efficacy as a rodenticide against mice (Mus musculus) is specifically conditioned on ambient temperatures below 15 °C (approximately 59 °F), because the compound's mechanism of action involves depression of hypothalamic thermoregulatory centers, causing poisoned animals to die from hypothermia [1][2]. This contrasts fundamentally with anticoagulant rodenticides that act via vitamin K epoxide reductase inhibition regardless of ambient temperature. The acute oral LD50 of α-chloralose in mice is 200–400 mg/kg (varying by strain), and 400 mg/kg in rats [3]. For comparison, the LD50 of the structurally related precursor chloral hydrate in mice is 1265–1442 mg/kg — approximately 3- to 7-fold less acutely toxic [4]. This temperature-gated toxicity profile makes α-chloralose the rodenticide of choice for cold-season indoor mouse control and for scenarios where secondary poisoning risk to predatory birds and mammals must be minimized: the LD50 in dogs is approximately 500 mg/kg, and secondary poisoning risk is considered negligible [5]. In contrast, second-generation anticoagulant rodenticides carry well-documented secondary poisoning risks to raptors and mammalian predators. Procurement for pest control applications therefore requires explicit specification of the α-anomer content, as β-chloralose contamination neither enhances rodenticidal efficacy nor reduces toxicity to non-target species.

rodenticide temperature-dependent efficacy pest control hypothermia mechanism

Optimal Application Scenarios for 1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose Based on Quantitative Differentiation Evidence


fMRI and Neurovascular Coupling Studies Requiring Preserved Hemodynamic Responses

For functional magnetic resonance imaging (fMRI) studies of neurovascular coupling, whisker-barrel cortex stimulation, or visual cortex activation paradigms in rats, α-chloralose is the established reference anesthetic because it uniquely preserves robust metabolic and hemodynamic responses to functional stimulation, unlike isoflurane which attenuates or abolishes blood oxygenation level dependent (BOLD) signals [REFS-3 from Evidence Item 5]. The compound's preservation of autonomic cardiovascular reflexes — with quantitatively demonstrated superior hemodynamics (heart rate 63 vs 116 bpm, higher SpO₂ 98% vs 95%, and zero intra-experiment mortality vs 22% under isoflurane) — makes it the agent of choice when experimental endpoints depend on intact baroreceptor and cerebrovascular autoregulation [REFS-1 from Evidence Item 3]. Procurement specification: use α-chloralose with β-anomer content ≤10% and freshly prepared 1% solution in isotonic saline (heated to 50–60 °C) or complexed with 2-hydroxypropyl-β-cyclodextrin for room-temperature solubility at 50 mg/mL.

Cardiovascular Physiology Models in Large Animals Where Vasodilatory and Coagulopathic Confounds Must Be Avoided

In swine or canine models of pulmonary embolism, right ventricular dysfunction, hemorrhagic shock, or baroreflex cardiovascular control, α-chloralose provides a physiologically neutral anesthetic platform that avoids the vasodilatory hypotension, variable coagulation parameters, and autonomic depression caused by isoflurane [REFS-1 from Evidence Item 3]. The demonstrated survival advantage (0/6 vs 2/9 mortality in PE model) and the absence of isoflurane-induced fibrinogen and aPTT variability [REFS-1 from Evidence Item 3] make α-chloralose the only viable agent when the experimental manipulation itself affects coagulation or vascular tone. Recommended regimen: i.v. bolus 60–80 mg/kg followed by continuous infusion at 30 mg/kg/h, optionally combined with morphine or urethane for induction to reduce the 15-minute onset latency [REFS-1 from Evidence Item 5].

Long-Duration Electrophysiological Recordings (8–36 Hours) in Anesthetized Animal Preparations

For experiments requiring stable anesthesia over extended periods — such as single-unit neuronal recordings, Fos expression immunohistochemistry studies, or prolonged nociceptive pathway mapping — α-chloralose ± urethane provides 8–10 hours of anesthesia from a single bolus, extendable to 24–36 hours via cyclodextrin-complexed continuous infusion [REFS-4 from Evidence Item 5]. This duration cannot be matched by isoflurane without continuous vaporizer operation and attendant personnel exposure, nor by injectable agents like pentobarbital which require repeated bolus dosing that introduces pharmacokinetic variability. The cyclodextrin solubilization method (4.5 g 2-hydroxypropyl-β-cyclodextrin in 10 mL water, α-chloralose at 50 mg/mL, room temperature) overcomes the compound's native poor aqueous solubility (0.44 g/100 mL at 15 °C) without heating, eliminating the risk of thermal hydrolysis and precipitation that occurs with traditional heated saline preparation [REFS-4 from Evidence Item 5].

Cold-Season Indoor Rodent Control with Minimized Secondary Poisoning Risk

For indoor mouse (Mus musculus) control in unheated premises during winter months (ambient temperature <15 °C), α-chloralose-based bait formulations (2–4% active ingredient) offer a mechanism-based advantage over anticoagulant rodenticides: the temperature-gated hypothermic killing mechanism ensures efficacy is restricted to cold conditions, while the compound's moderate acute toxicity (mouse oral LD50 200–400 mg/kg) and negligible secondary poisoning risk to predatory birds and mammals (dog LD50 ~500 mg/kg) make it the preferred active ingredient for use in ecologically sensitive areas or where protected raptor species are present [REF-5 from Evidence Item 6]. Critically, procurement for rodenticide formulation must specify α-chloralose with defined, minimal β-anomer content (≤15%), as β-chloralose contributes convulsant toxicity without enhancing rodenticidal efficacy. Regulatory note: not currently approved as a veterinary medicine in Germany and the EU; registered for use as a rodenticide in the EC [REF-1 from Evidence Item 6].

Quote Request

Request a Quote for 1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.